molecular formula C13H11ClN2O B3842744 2-chloro-N'-phenylbenzohydrazide CAS No. 7598-88-1

2-chloro-N'-phenylbenzohydrazide

Cat. No.: B3842744
CAS No.: 7598-88-1
M. Wt: 246.69 g/mol
InChI Key: UZCKXLSCPMYOTG-UHFFFAOYSA-N
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Description

2-Chloro-N’-phenylbenzohydrazide is an organic compound with the molecular formula C13H11ClN2O. It is a derivative of benzohydrazide, where a chlorine atom is substituted at the second position of the benzene ring, and a phenyl group is attached to the nitrogen atom of the hydrazide moiety. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Scientific Research Applications

2-Chloro-N’-phenylbenzohydrazide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.

    Biology: It is used in the study of enzyme inhibitors and as a probe in biochemical assays.

    Industry: It is used in the production of agrochemicals and dyes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N’-phenylbenzohydrazide typically involves the reaction of 2-chlorobenzoyl chloride with phenylhydrazine. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using larger reaction vessels and continuous stirring. The reaction conditions are optimized to maximize yield and purity. The product is then purified by recrystallization or other suitable purification techniques to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N’-phenylbenzohydrazide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

    Condensation Reactions: It can react with aldehydes or ketones to form hydrazones.

    Oxidation and Reduction Reactions: The hydrazide moiety can be oxidized to form corresponding azides or reduced to form amines.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide or thiourea in the presence of a base.

    Condensation Reactions: Aldehydes or ketones in the presence of an acid catalyst.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or sodium hypochlorite.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution Reactions: Formation of substituted benzohydrazides.

    Condensation Reactions: Formation of hydrazones.

    Oxidation Reactions: Formation of azides.

    Reduction Reactions: Formation of amines.

Mechanism of Action

The mechanism of action of 2-chloro-N’-phenylbenzohydrazide involves its interaction with specific molecular targets. The hydrazide moiety can form hydrogen bonds with active sites of enzymes, thereby inhibiting their activity. The chlorine atom and phenyl group contribute to the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The exact pathways involved depend on the specific application and target enzyme or receptor.

Comparison with Similar Compounds

  • 2-Chloro-N’-benzylbenzohydrazide
  • 2-Chloro-N’-methylbenzohydrazide
  • 2-Chloro-N’-ethylbenzohydrazide

Comparison: 2-Chloro-N’-phenylbenzohydrazide is unique due to the presence of the phenyl group, which enhances its stability and lipophilicity compared to its benzyl, methyl, or ethyl counterparts. This makes it more effective in penetrating biological membranes and interacting with intracellular targets. Additionally, the phenyl group can participate in π-π interactions, further enhancing its binding affinity to certain biological targets.

Properties

IUPAC Name

2-chloro-N'-phenylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O/c14-12-9-5-4-8-11(12)13(17)16-15-10-6-2-1-3-7-10/h1-9,15H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZCKXLSCPMYOTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NNC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00997340
Record name 2-Chloro-N-phenylbenzene-1-carbohydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00997340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7598-88-1
Record name NSC405516
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405516
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloro-N-phenylbenzene-1-carbohydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00997340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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